molecular formula C15H14N2O4 B4975168 N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide

N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B4975168
M. Wt: 286.28 g/mol
InChI Key: AJSWRLDBXAVAJY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MNPA belongs to the class of nitroaromatic compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inducing oxidative stress and DNA damage in target cells. This compound has also been found to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the generation of reactive oxygen species and the activation of caspase enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assayed using standard cell-based assays. However, this compound has some limitations as well. It is a highly reactive compound that can undergo metabolic activation to form toxic intermediates. Therefore, precautions must be taken to handle this compound safely in the lab. In addition, the compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Furthermore, the potential use of this compound as an antimicrobial agent should be explored further, especially in the context of antibiotic resistance. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be investigated to determine whether it can enhance their efficacy.

Synthesis Methods

The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been shown to inhibit the growth of drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSWRLDBXAVAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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